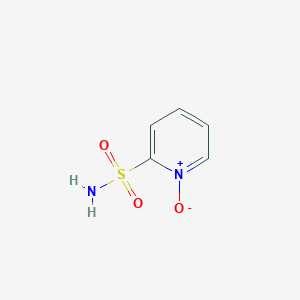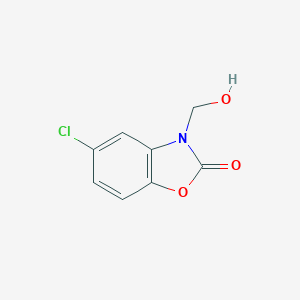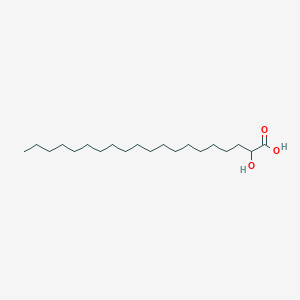
4-(Methylthio)phenyl isothiocyanate
Overview
Description
“4-(Methylthio)phenyl isothiocyanate” is a chemical compound with the molecular formula C8H7NS2 and a molecular weight of 181.278 . It is used in laboratory chemicals .
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed, which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CSc1ccc(cc1)N=C=S .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with a yellow appearance . It has a refractive index of 1.606 and a density of 1.176 g/mL at 25 °C .
Scientific Research Applications
Synthesis of Organic Compounds
4-(Methylthio)phenyl isothiocyanate serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity with amines allows for the creation of thioureas, which are crucial in the development of pharmaceuticals and agrochemicals .
Biological Activity Studies
This compound is used in studies exploring its biological activities, including potential anticancer properties. Its structure is similar to naturally occurring isothiocyanates, which are known for their chemopreventive actions .
Labeling of Biomolecules
Due to its reactive isothiocyanate group, it can be used to label biomolecules. This is particularly useful in proteomics and other fields where understanding the interaction between proteins and small molecules is crucial.
Material Chemistry
In material chemistry, this compound can be used to modify surfaces, especially in the creation of self-assembled monolayers on gold substrates. This application is significant for developing biosensors .
Analytical Chemistry
As a derivatization agent, it is employed in analytical chemistry to enhance the detection of various compounds via spectroscopic methods. It reacts with primary and secondary amines, improving their chromatographic properties .
Chemical Education
This compound is also used in academic settings for educational purposes. It provides a practical example of nucleophilic addition-elimination reactions, helping students understand fundamental organic chemistry concepts .
Mechanism of Action
Target of Action
The primary target of 4-(Methylthio)phenyl isothiocyanate is the respiratory system . This compound may interact with various components of the respiratory system, potentially leading to changes in respiratory function.
Mode of Action
This interaction can lead to various changes in the target, potentially affecting its function .
Biochemical Pathways
Given its potential target, it may affect pathways related to respiratory function .
Pharmacokinetics
Its physical properties such as its liquid form, refractive index, and density may influence its pharmacokinetics, including its bioavailability.
Result of Action
Given its potential target, it may cause changes in respiratory function .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it should be used only under a chemical fume hood Additionally, it should be stored in a well-ventilated place, with the container kept tightly closed .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-isothiocyanato-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBAJHCAFXYWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333906 | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15863-41-9 | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















